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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilmacoxib, also known as JTE-522, is a potent and selective non-steroidal anti-inflammatory
drug (NSAID) that functions as a cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its selective nature
aims to reduce the gastrointestinal side effects commonly associated with non-selective
NSAIDs. This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, mechanism of action, synthesis, and key experimental protocols
related to tilmacoxib. The information is intended to support researchers, scientists, and drug
development professionals in their understanding and potential application of this compound.

Chemical Structure and Identification

Tilmacoxib is chemically known as 4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-
fluorobenzenesulfonamide.[1] It belongs to the class of 1,3-oxazoles and is characterized by a
central oxazole ring substituted with methyl, cyclohexyl, and 3-fluoro-4-sulfamoylphenyl groups.

[1]

Table 1: Chemical Identifiers for Tilmacoxib

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1682378?utm_src=pdf-interest
https://www.benchchem.com/product/b1682378?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/159271
https://www.glpbio.com/sp/tilmacoxib-jte522.html
https://www.benchchem.com/product/b1682378?utm_src=pdf-body
https://www.benchchem.com/product/b1682378?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/159271
https://pubchem.ncbi.nlm.nih.gov/compound/159271
https://www.benchchem.com/product/b1682378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-

IUPAC Name (d-cy y y Y
fluorobenzenesulfonamide[1]

Synonyms JTE-522, RWJ-57504, JTP-19605[1]

CAS Number 180200-68-4[1]

Molecular Formula

C16H19FN203S[1]

Molecular Weight

338.4 g/mol [1]

Canonical SMILES

CC1=NC(=C(01)C2=CC(=C(C=C2)S(=0)
(=0)N)F)C3CCCCC3[1]

InChl=1S/C16H19FN203S/c1-10-19-15(11-5-3-
2-4-6-11)16(22-10)12-7-8-14(13(17)9-

InChl
12)23(18,20)21/h7-9,11H,2-6H2,1H3,
(H2,18,20,21)[1]

InChlKey MIMJSJSRRDZIPW-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation and

pharmacokinetic profile. Below is a summary of the available data for tilmacoxib.

Table 2: Physicochemical Properties of Tilmacoxib
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Property Value Reference
Physical State Solid [3] (Celecoxib)
Melting Point Not available

Not available (pKa of
pKa sulfonamide group in similar [4] (Celecoxib)
coxibs is ~9.7-11)

LogP (calculated) 3.3 [1]

Solubility Soluble in DMSO GlpBio

Mechanism of Action and Pharmacology

Tilmacoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective
inhibition of the cyclooxygenase-2 (COX-2) enzyme.

COX-2 Signaling Pathway

The following diagram illustrates the mechanism of action of tilmacoxib within the arachidonic

acid cascade.
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Mechanism of Action of Tilmacoxib.

Selectivity and Potency
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Tilmacoxib demonstrates high selectivity for COX-2 over COX-1. This selectivity is crucial for
its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Table 3: In Vitro Inhibitory Activity of Tilmacoxib

Enzyme ICs0

Human Recombinant COX-2 85 nM

Human Platelet COX-1 > 100 puM
Synthesis

A detailed, step-by-step experimental protocol for the synthesis of tilmacoxib is not readily
available in the public domain. However, based on the synthesis of structurally related coxibs, a
plausible synthetic route can be outlined. The general approach likely involves the construction
of the substituted oxazole ring followed by the introduction of the fluorobenzenesulfonamide

moiety.

A potential retrosynthetic analysis suggests that the key steps would involve the formation of
the oxazole core, potentially from a corresponding a-haloketone and an amide, followed by a
coupling reaction to attach the fluorobenzenesulfonamide group.

Pharmacokinetics

Limited pharmacokinetic data for tilmacoxib is available from preclinical and early clinical
studies. The data for other coxibs, such as celecoxib and mavacoxib, can provide some context

for the expected pharmacokinetic profile.

Table 4: Pharmacokinetic Parameters of Tilmacoxib and Other Coxibs
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Tilmacoxib Tilmacoxib Celecoxib Mavacoxib
Parameter .
(Human) (Rat) (Cockatiel)[5] (Dog)[6][7]
22-40%
Bioavailability (F)  (capsule), 64- - 56-110% -
88% (solution)[2]
Tmax (h) - - - -
20445 + 3918
Cmax (ng/mL) (150 mg single - - -

dose, in blood)

Elimination Half-

] - - 0.88 h 44 days

life (t1/2)

Volume of 16 Uk
Distribution (Vd) o
Clearance (CI) - - - 2.7 mL/h/kg

Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a representative method for determining the 1Cso values of tilmacoxib for
COX-1 and COX-2.

Objective: To determine the concentration of tilmacoxib required to inhibit 50% of the activity
of recombinant human COX-1 and COX-2 enzymes.

Materials:

Recombinant human COX-1 and COX-2 enzymes

Arachidonic acid (substrate)

Tilmacoxib

Assay buffer (e.g., Tris-HCI)
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Detection reagent (e.g., a peroxidase substrate for colorimetric or fluorometric detection of
prostaglandin G2)

96-well microplate

Microplate reader

Procedure:

Prepare a series of dilutions of tilmacoxib in a suitable solvent (e.g., DMSO).

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the tilmacoxib
dilution. Include control wells with no inhibitor.

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15
minutes) to allow the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding arachidonic acid to all wells.
Incubate for a specific time (e.g., 10 minutes) at the same temperature.
Stop the reaction and add the detection reagent.

Measure the absorbance or fluorescence using a microplate reader.
Calculate the percentage of inhibition for each concentration of tilmacoxib.

Plot the percentage of inhibition against the logarithm of the tilmacoxib concentration and
determine the ICso value using a suitable curve-fitting software.
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Prepare Reagents
(Enzyme, Buffer, Tilmacoxib dilutions)

Plate Setup
(Add buffer, enzyme, and tilmacoxib)

Pre-incubation
(e.g., 37°C for 15 min)

Add Arachidonic Acid

Incubation
(e.g., 37°C for 10 min)

Stop Reaction & Add Detection Reagent

Read Plate
(Absorbance/Fluorescence)

Data Analysis
(Calculate % inhibition, determine 1Cso)

Animal Acclimatization
(e.g., Lewis Rats)

Induction of Arthritis
(CFA injection in hind paw)

Randomization into Groups
(Vehicle, Positive Control, Tilmacoxib)

Daily Oral Administration

Assessment of Arthritis
(Paw volume, Arthritis score)

Data Collection
(Regular intervals)

Statistical Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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